molecular formula C11H21BrO B13638913 1-(Bromomethyl)-1-butoxycyclohexane

1-(Bromomethyl)-1-butoxycyclohexane

Cat. No.: B13638913
M. Wt: 249.19 g/mol
InChI Key: GMOUZQNHQHLQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-1-butoxycyclohexane is an organic compound that features a cyclohexane ring substituted with a bromomethyl group and a butoxy group. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-butoxycyclohexane can be achieved through several methods. One common approach involves the bromination of 1-butoxycyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-butoxycyclohexane involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the butoxy group can participate in oxidation reactions. These reactions are facilitated by the electronic and steric properties of the cyclohexane ring, which influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bromomethyl)-1-butoxycyclohexane is unique due to the presence of both a bromomethyl group and a butoxy group on the cyclohexane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.

Properties

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

1-(bromomethyl)-1-butoxycyclohexane

InChI

InChI=1S/C11H21BrO/c1-2-3-9-13-11(10-12)7-5-4-6-8-11/h2-10H2,1H3

InChI Key

GMOUZQNHQHLQRW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1(CCCCC1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.